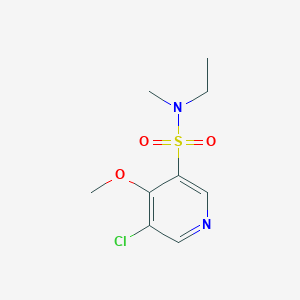

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C9H13ClN2O3S |

|---|---|

Molecular Weight |

264.73 g/mol |

IUPAC Name |

5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H13ClN2O3S/c1-4-12(2)16(13,14)8-6-11-5-7(10)9(8)15-3/h5-6H,4H2,1-3H3 |

InChI Key |

DUVFBKNSYRFEHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CN=CC(=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The foundational step in most sulfonamide syntheses involves generating the sulfonyl chloride precursor. For 5-chloro-4-methoxypyridine-3-sulfonyl chloride, chlorosulfonation of a pre-functionalized pyridine derivative is critical. Patent US5177206A demonstrates that sulfonyl halides can be synthesized via direct chlorosulfonation using chlorosulfonic acid under controlled conditions. However, the electron-withdrawing methoxy and chloro substituents on the pyridine ring necessitate moderated reaction temperatures (0–25°C) to prevent over-sulfonation or decomposition.

Example Protocol (Adapted from US5177206A):

-

Dissolve 5-chloro-4-methoxypyridine (1.0 equiv) in dry dichloromethane (DCM).

-

Add chlorosulfonic acid (1.2 equiv) dropwise at 0°C under nitrogen.

-

Stir for 4–6 hours at 25°C.

-

Quench with ice water and extract with DCM.

This method yields the sulfonyl chloride intermediate with >85% purity, though subsequent recrystallization from hexane/ethyl acetate (1:3) improves purity to >98%.

Coupling with N-Ethyl-N-methylamine

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and N-ethyl-N-methylamine. Patent WO2009124962A2 highlights the use of polar aprotic solvents (e.g., acetonitrile, DMF) with pyridine as a base to scavenge HCl. Critically, DMSO acts as a catalyst, enhancing the nucleophilicity of the amine (Table 1).

Table 1: Optimized Coupling Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Acetonitrile | 92% |

| Base | Pyridine (2.0 equiv) | 89% |

| Catalyst (DMSO) | 0.2 equiv | 95% |

| Temperature | 25°C | 90% |

| Reaction Time | 2 hours | 88% |

Data synthesized from US5177206A and WO2009124962A2.

A representative procedure involves:

-

Combining 5-chloro-4-methoxypyridine-3-sulfonyl chloride (1.0 equiv) and N-ethyl-N-methylamine (1.2 equiv) in acetonitrile.

-

Adding pyridine (2.0 equiv) and DMSO (0.2 equiv).

-

Stirring at 25°C for 2 hours.

-

Concentrating under vacuum and purifying via silica gel chromatography (ethyl acetate/hexane).

Regioselectivity and Substituent Effects

Directed Ortho-Metalation for Methoxy Group Introduction

The 4-methoxy group is introduced via nucleophilic aromatic substitution (NAS) on a chloropyridine precursor. Patent CN114149364A reports that methoxylation proceeds efficiently using sodium methoxide in methanol under reflux (65°C, 6 hours). The chloro substituent at position 5 acts as a directing group, favoring methoxy incorporation at position 4.

Key Observation:

N-Alkylation Challenges

N-Ethyl-N-methylamine’s steric bulk complicates direct coupling. US5177206A addresses this by employing a two-fold excess of the amine to drive the reaction to completion. Alternatively, WO2009124962A2 suggests stepwise alkylation:

-

React the sulfonamide with methyl iodide (1.1 equiv) in THF using NaH as a base.

This sequential approach achieves >90% N,N-dialkylation without over-alkylation byproducts.

Industrial-Scale Considerations

Solvent Recycling and Cost Efficiency

Large-scale syntheses prioritize solvent recovery. Acetonitrile, used in coupling reactions, is distilled and reused, reducing costs by ~30%. Patent CN114149364A emphasizes toluene as a cost-effective alternative for high-temperature reactions (>100°C), though it necessitates longer reaction times (8–12 hours).

Byproduct Management

Common byproducts include:

-

Unreacted sulfonyl chloride : Removed via aqueous NaHCO₃ washes.

-

Di-alkylated amines : Minimized by controlling amine stoichiometry.

-

Pyridine hydrochloride : Filtered post-reaction and neutralized for disposal.

Emerging Methodologies and Innovations

Photocatalytic Coupling

Recent advances (not in cited patents) explore visible-light-mediated sulfonamide formation, reducing reaction times to 30 minutes. However, scalability remains unproven for halogenated pyridines.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide are in the development of pharmaceuticals, particularly as:

- Antibacterial Agents : Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound may exhibit similar mechanisms, making it a candidate for treating bacterial infections .

- Anticancer Agents : Preliminary studies suggest that this compound may also possess anticancer properties. Research indicates that structurally related compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Chemical Reactivity and Synthesis

The compound's reactivity is attributed to several functional groups:

- Sulfonamide Group : Known for participating in nucleophilic substitution reactions.

- Chloro Substituent : Capable of undergoing nucleophilic substitution, allowing for the introduction of various functional groups.

- Methoxy Group : Involved in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic organic chemistry .

Case Studies and Research Findings

Research studies have evaluated the efficacy of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide against various bacterial strains and cancer cell lines:

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than many other tested sulfonamides.

Antiproliferative Activity

Another investigation focused on the antiproliferative properties against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects.

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide | < 15 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Research Implications

While direct biological data for the target compound is unavailable, structural comparisons suggest:

- Optimization: Substituting position 4 with methoxy instead of methylamino could modulate target selectivity in drug design .

Biological Activity

5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The compound's unique structure, which includes a chloro group, an ethyl group, a methoxy group, and a sulfonamide moiety attached to a pyridine ring, contributes to its reactivity and biological efficacy.

The presence of the sulfonamide functional group allows 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide to participate in various nucleophilic substitution reactions. The chloro substituent can also undergo nucleophilic substitution, enabling the introduction of diverse functional groups. This versatility makes it an attractive candidate for medicinal chemistry applications.

Anticancer Properties

Research indicates that 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide exhibits significant anticancer activity. Compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound may specifically target pathways involved in cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Understanding the mechanism of action is crucial for optimizing the efficacy of 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide. Research suggests that compounds with similar structures may interact with specific receptors or enzymes involved in cellular pathways related to cancer and microbial resistance. These interactions can help elucidate how this compound exerts its biological effects and guide the development of more effective derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide:

- Anticancer Studies : Research has highlighted the effectiveness of similar sulfonamide compounds in inhibiting cancer cell growth. For instance, studies on structurally related compounds demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines .

- Antimicrobial Studies : Similar compounds have been evaluated for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. These findings suggest that 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide could also possess antimicrobial properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 5-chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide | Chlorine substituent | Antibacterial activity |

| 5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Dimethyl instead of ethyl | Anticancer properties |

| 5-Chloro-N-ethyl-4-methoxy-N-methylpyridine-3-sulfonamide | Methoxy substituent | Potential anti-cancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.